molecular formula C16H14N2OS2 B10896045 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B10896045
M. Wt: 314.4 g/mol
InChI Key: URZRSRXYIVLZJO-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzothiazole derivatives.

    Substitution: Various substituted benzothiazole and phenyl derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
  • 1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H14N2OS2/c1-11-5-4-6-12(9-11)17-15(19)10-20-16-18-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)

InChI Key

URZRSRXYIVLZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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